3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one
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Overview
Description
3-(2,6-Diethylphenyl)oxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone ring substituted with a 2,6-diethylphenyl group. This compound is part of the broader class of oxazolidinones, which are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diethylphenyl)oxazolidin-4-one typically involves the cyclization of glycolic acid with various imines in anhydrous 1,4-dioxane under dry and reflux conditions . Another method includes the [3 + 2] annulation reaction of β-oxo-acrylamides with diethyl 2-oxomalonates, catalyzed by triethylamine (NEt3), which provides a direct route to synthesize oxazolidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve large-scale cycloaddition reactions between oxaziridines and ketenes, azlactones, or anhydrides. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Diethylphenyl)oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the oxazolidinone ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
3-(2,6-Diethylphenyl)oxazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,6-Diethylphenyl)oxazolidin-4-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-(2,6-Diethylphenyl)oxazolidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones . Its 2,6-diethylphenyl group can influence its binding affinity and specificity towards bacterial ribosomes, potentially offering advantages in overcoming bacterial resistance .
Properties
CAS No. |
67979-27-5 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-3-10-6-5-7-11(4-2)13(10)14-9-16-8-12(14)15/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
XXOXWWZPWNURNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2COCC2=O |
Origin of Product |
United States |
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